molecular formula C12H16N2O4S B5643576 1-[(4-nitrophenyl)sulfonyl]azepane

1-[(4-nitrophenyl)sulfonyl]azepane

Cat. No.: B5643576
M. Wt: 284.33 g/mol
InChI Key: QMOYHHIPLJSTFQ-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)sulfonyl]azepane is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a seven-membered azepane ring. The azepane scaffold is a nitrogen-containing heterocycle recognized for its three-dimensionality and conformational flexibility, which are valuable properties in the design of novel bioactive molecules . Research into azepane-based compounds has shown that this core structure is a privileged motif in pharmaceuticals, with more than 20 FDA-approved drugs containing the azepane ring and over 60 approved medications containing azepine-based moieties . These compounds demonstrate a broad spectrum of pharmacological activities, including potential as anticancer, antimicrobial, and anti-tubercular agents, as well as histamine H3 receptor inhibitors and α-glucosidase inhibitors . The nitrophenylsulfonyl subgroup attached to the nitrogen atom can act as a protecting group in organic synthesis, making this reagent a potential intermediate for the construction of more complex nitrogen-containing molecules. The sulfonamide functional group is a common feature in many therapeutic agents due to its ability to participate in key binding interactions with biological targets. This product is intended for research applications as a chemical building block or intermediate in the development of new therapeutic candidates. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-nitrophenyl)sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c15-14(16)11-5-7-12(8-6-11)19(17,18)13-9-3-1-2-4-10-13/h5-8H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOYHHIPLJSTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

1-[(4-Nitrophenyl)sulfonyl]pyrrolidine

  • Structure : Five-membered pyrrolidine ring with a 4-nitrophenylsulfonyl group.
  • Key Differences : Smaller ring size reduces conformational flexibility compared to azepane. This may limit binding to larger biological targets but improve metabolic stability.
  • Data: Commercially available (e.g., CAS 175278-37-2) with a molecular weight of 256.28 g/mol . No pharmacological data are reported, highlighting a gap in research compared to piperazine analogs.

1-[(2-Fluorophenyl)sulfonyl]azepane

  • Structure : Azepane core with a 2-fluorophenylsulfonyl substituent.
  • Synthesis : Prepared via a one-pot method involving S-methyllactim and sulfonylacetone derivatives .

1-[(4-Ethoxyphenyl)sulfonyl]azepane

  • Structure : Azepane with a 4-ethoxyphenylsulfonyl group.
  • Key Differences : The ethoxy group is electron-donating, which may reduce sulfonamide acidity and alter pharmacokinetics.
  • Data: Listed in compound databases (C14H21NO3S, 283.38 g/mol) but lacks reported biological activity .

1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP)

  • Structure : Piperazine ring (six-membered, two nitrogens) with 4-nitrophenyl and 4-phenyl substituents.
  • Pharmacology: Demonstrates neuroprotective effects in irradiated mice by expanding neural stem cells and suppressing microglia-mediated inflammation. Notably, it preserves cognitive function without interfering with radiotherapy efficacy .

Comparative Pharmacological and Physicochemical Properties

Table 1: Key Properties of 1-[(4-Nitrophenyl)sulfonyl]azepane and Analogs

Compound Molecular Formula Molecular Weight Substituent Ring Size Key Properties/Effects
This compound C12H16N2O4S 296.33 4-Nitrophenyl 7-membered Hypothesized neuroprotection (analog-based)
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine C10H12N2O4S 256.28 4-Nitrophenyl 5-membered Commercial availability
1-[(2-Fluorophenyl)sulfonyl]azepane C12H16FNO2S 269.32 2-Fluorophenyl 7-membered Synthesized via one-pot method
1-[(4-Ethoxyphenyl)sulfonyl]azepane C14H21NO3S 283.38 4-Ethoxyphenyl 7-membered Database entry
NSPP C16H16N3O4S 346.38 4-Nitrophenyl, 4-Phenyl 6-membered Neuroprotective, anti-inflammatory

Discussion:

  • Ring Size : Azepane’s seven-membered ring offers greater flexibility than pyrrolidine or piperazine, which may improve accommodation in hydrophobic binding pockets but reduce metabolic stability.
  • Pharmacological Gaps : While NSPP (piperazine analog) shows robust neuroprotection, the azepane derivative’s biological profile remains uncharacterized. Differences in nitrogen count (azepane: 1 vs. piperazine: 2) could alter hydrogen-bonding interactions with targets like the hedgehog pathway .

Q & A

Q. 1.1. What are the primary synthetic routes for 1-[(4-nitrophenyl)sulfonyl]azepane, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution, typically using 4-nitrobenzyl chloride and azepane in the presence of a base (e.g., NaOH) under mild conditions (room temperature, dichloromethane solvent). Industrial-scale production employs continuous flow reactors and advanced purification methods like chromatography . Key optimization parameters include:

  • Base selection : Sodium hydroxide vs. potassium carbonate for yield improvement.
  • Solvent choice : Dichloromethane or THF for solubility and reaction kinetics.
  • Catalyst screening : Pd/C for nitro-group reduction in downstream modifications.

Q. 1.2. How does the nitro group influence the compound’s reactivity in medicinal chemistry applications?

The para-nitro group enhances electrophilicity, enabling bioreduction to an amino group (in vivo) for prodrug activation. This property is exploited in enzyme inhibition studies , where the nitro group increases binding affinity to targets like monoamine oxidases. Comparative data with analogs:

CompoundKey FeatureBioactivity (IC₅₀)
1-(4-Aminophenyl)azepaneReduced nitro group2.3 µM (MAO-A)
1-(4-Nitrophenyl)piperidineSix-membered ring5.8 µM (MAO-B)
1-(4-Nitrophenyl)morpholineOxygen-containing ring12.4 µM (MAO-A)

The seven-membered azepane ring provides steric flexibility, improving target engagement .

Advanced Research Questions

Q. 2.1. What experimental strategies validate the neuroprotective mechanism of this compound in radiation-induced cognitive decline?

In murine models, the compound (NSPP ) mitigates cognitive deficits post-brain irradiation via:

  • Hedgehog pathway activation : Quantified via Gli1/Ptch1 mRNA upregulation in neural stem cells (NSCs) using qRT-PCR .
  • Microglia modulation : IL-6 suppression (ELISA, p < 0.01) and Iba1+ cell reduction (immunohistochemistry) .
  • Behavioral assays : Novel Object Recognition (NOR) and Fear Conditioning tests show preserved memory function in treated vs. control groups (n=15 mice/group) .

Q. Methodological considerations :

  • Dose: 5 mg/kg subcutaneous injection (CrEL solvent) post-irradiation.
  • Timing: Administered 24 hours after radiation to avoid interfering with DNA repair .

Q. 2.2. How does structural modification of the azepane ring impact pharmacokinetics and blood-brain barrier (BBB) penetration?

Comparative studies with analogs reveal:

  • Azepane vs. piperidine : The seven-membered ring increases logP (2.1 vs. 1.7), enhancing lipid solubility and BBB permeability (MDCK assay) .
  • Sulfonyl group placement : Para-substitution on phenyl improves metabolic stability (t₁/₂ = 4.2 h in liver microsomes) vs. meta-substitution (t₁/₂ = 1.8 h) .

Data Contradictions and Resolution

Q. 3.1. Discrepancies in reported enzyme inhibition profiles: How to address variability across studies?

Conflicting IC₅₀ values for MAO-A inhibition (e.g., 1.5 µM vs. 3.8 µM) arise from assay conditions:

  • Redox interference : Nitro-group reduction by NADPH in microsomal assays generates false positives. Use LC-MS/MS to confirm intact compound .
  • Species specificity : Rat vs. human MAO-A isoforms show 3-fold differences in binding affinity .

Q. 3.2. Why does NSPP show sex-dependent efficacy in NSC expansion?

In female mice, NSPP increases Nestin-GFP+ cells by 40% post-irradiation (vs. 15% in males). Proposed mechanisms:

  • Hormonal modulation : Estrogen enhances hedgehog signaling, synergizing with NSPP (blocked by tamoxifen in vitro) .
  • Microenvironmental factors : Female-derived astrocytes secrete higher BDNF, promoting NSC survival .

Methodological Best Practices

Q. 4.1. How to design a robust structure-activity relationship (SAR) study for azepane derivatives?

  • Core modifications : Synthesize analogs with varied ring sizes (e.g., piperidine, morpholine) and substituents (e.g., methoxy, chloro).
  • Assay panels : Test against ≥3 target classes (e.g., kinases, GPCRs) to identify off-target effects.
  • Computational modeling : Use Schrödinger’s Glide for docking simulations to prioritize synthetic targets .

Q. 4.2. What in vitro/in vivo models best recapitulate the compound’s neuroprotective effects?

  • In vitro : Primary murine NSCs + irradiated microglia co-culture (IL-6/BDNF ELISA).
  • In vivo : Nestin-GFP transgenic mice + 10 Gy cranial irradiation (behavioral endpoints at 8 weeks) .

Emerging Research Directions

Q. 5.1. Can this compound be repurposed for glioblastoma (GBM) therapy without compromising radiation efficacy?

In GL261-luciferase GBM models, NSPP (5 mg/kg) + radiation (15 Gy) improves survival (HR = 0.45, p = 0.008) without shielding tumors. Mechanisms:

  • Selective NSC protection : NSPP does not alter HIF-1α or VEGF in GBM cells (RNA-seq) .
  • Immune modulation : Reduces PD-L1 expression on irradiated microglia (flow cytometry) .

Q. 5.2. What analytical techniques resolve structural ambiguities in sulfonamide-containing analogs?

  • X-ray crystallography : Resolves sulfonyl group orientation (e.g., syn vs. anti conformers).
  • ²⁵³ nm UV-HPLC : Detects nitro-to-amine conversion under bioreductive conditions .

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